molecular formula C12H12N2O4 B1374058 3-[5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-yl]benzoic acid CAS No. 1283020-63-2

3-[5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-yl]benzoic acid

Cat. No.: B1374058
CAS No.: 1283020-63-2
M. Wt: 248.23 g/mol
InChI Key: UMRQRZYJVCNJTC-UHFFFAOYSA-N
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Description

3-[5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-yl]benzoic acid is a chemical compound with the molecular formula C12H12N2O4 and a molecular weight of 248.23 g/mol . This compound is characterized by the presence of an oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. The compound also features a benzoic acid moiety, which is a common structural motif in many biologically active molecules.

Preparation Methods

The synthesis of 3-[5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-yl]benzoic acid typically involves the formation of the oxadiazole ring followed by its attachment to the benzoic acid moiety. One common synthetic route includes the reaction of a hydrazide with an ester to form the oxadiazole ring. The reaction conditions often involve the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process . Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale synthesis.

Chemical Reactions Analysis

3-[5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-yl]benzoic acid can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-yl]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-yl]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring can participate in hydrogen bonding and other interactions, which can modulate the activity of biological targets. The benzoic acid moiety can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds to 3-[5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-yl]benzoic acid include other oxadiazole derivatives and benzoic acid derivatives. These compounds share structural similarities but may differ in their chemical reactivity and biological activity. For example, this compound is unique due to the presence of both the oxadiazole ring and the methoxyethyl group, which can influence its overall properties.

Properties

IUPAC Name

3-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-17-6-5-10-13-14-11(18-10)8-3-2-4-9(7-8)12(15)16/h2-4,7H,5-6H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMRQRZYJVCNJTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=NN=C(O1)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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